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Experimental Autoimmune Encephalomyelitis (EAE) is an indispensable animal model for

studying the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of novel

therapeutics. The choice of the myelin antigen used for immunization is a critical determinant of

the resulting disease phenotype, profoundly influencing the clinical course, immunological

mechanisms, and central nervous system (CNS) histopathology. This guide provides a detailed

comparison of the histopathological and immunological features of two widely used EAE

models: one induced by proteolipid protein (PLP) and the other by myelin oligodendrocyte

glycoprotein (MOG).

Histopathological and Immunological Distinctions
The selection of PLP or MOG as the encephalitogenic antigen results in distinct pathological

manifestations within the CNS. While both models recapitulate key features of MS, including

inflammation, demyelination, and axonal damage, they differ significantly in the localization of

lesions, the composition of inflammatory infiltrates, and the extent of demyelination.[1]

MOG-induced EAE, typically in C57BL/6 mice, is characterized by a robust inflammatory

response and significant demyelination.[1] This model often presents with a chronic, non-

relapsing paralysis.[2] Histopathologically, the lesions are commonly found in the spinal cord

and are characterized by infiltrates of T cells and macrophages.[3][4] A key feature of the MOG
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model, particularly when using the full-length protein, is the significant involvement of B cells

and antibody-dependent mechanisms in its pathogenesis.[2][5][6]

In contrast, PLP-induced EAE, often studied in SJL mice, typically manifests as a relapsing-

remitting disease course, which more closely mimics the most common form of human MS.[3]

[7] The inflammatory lesions in PLP-EAE can be found in both the brain and spinal cord.[8]

While T cells are the primary drivers of pathology in this model, the demyelination can be less

severe and more variable compared to MOG-EAE.[1][9] The PLP model is considered to be

largely B cell-independent.[2]

Quantitative Histopathological Comparison
The following table summarizes the key quantitative histopathological and immunological

differences between PLP- and MOG-induced EAE models, synthesized from multiple

experimental studies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2866798/
https://www.jax.org/news-and-insights/2011/may/key-signaling-molecules-identified-in-eae-induced-mice
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0061478
https://pmc.ncbi.nlm.nih.gov/articles/PMC6311223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2921715/
https://pubmed.ncbi.nlm.nih.gov/35239103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516888/
https://www.benchchem.com/pdf/Comparative_analysis_of_cytokine_profiles_in_PLP_178_191_and_MOG_induced_EAE.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2866798/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature PLP-Induced EAE MOG-Induced EAE

Typical Mouse Strain SJL/J[7] C57BL/6[7]

Clinical Course Relapsing-remitting[3][7] Chronic, non-relapsing[2]

Primary Lesion Location Brain and Spinal Cord[8] Primarily Spinal Cord[2]

Inflammatory Infiltrates

    T Cells (CD4+)
Predominantly Th1 and

Th17[10]

Predominantly Th1 and

Th17[10]

    B Cells Minimal involvement[2]

Significant involvement, can

form ectopic germinal

centers[2][11]

    Macrophages/Microglia Present in lesions[12] Abundant in lesions[13]

Demyelination
Variable, can be less severe[1]

[9]
Robust and widespread[1]

Axonal Damage
Present, correlates with

disease severity

Present, correlates with

inflammation and

demyelination[13][14]

Key Cytokine Profile
IFN-γ (Th1), IL-17 (Th17),

TNF-α[10]

IFN-γ (Th1), IL-17 (Th17), IL-6,

TNF-α[10]

Experimental Protocols
EAE Induction
PLP139-151-Induced EAE in SJL Mice:

Antigen Emulsion Preparation: Emulsify PLP139-151 peptide in an equal volume of

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis to a final

concentration of 1-2 mg/mL.

Immunization: On day 0, subcutaneously inject 100-200 µg of the emulsified PLP peptide at

two sites on the flanks of female SJL mice (8-12 weeks old).
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Pertussis Toxin Administration: On days 0 and 2, administer 200 ng of Pertussis Toxin (PTX)

intraperitoneally to facilitate the entry of immune cells into the CNS.[1]

MOG35-55-Induced EAE in C57BL/6 Mice:

Antigen Emulsion Preparation: Emulsify MOG35-55 peptide in an equal volume of CFA

containing Mycobacterium tuberculosis to a final concentration of 1 mg/mL.[1]

Immunization: On day 0, subcutaneously inject 200 µg of the emulsified MOG peptide at two

sites on the flank of female C57BL/6 mice (8-12 weeks old).[1]

Pertussis Toxin Administration: Administer 200 ng of PTX intraperitoneally on day 0 and day

2.[1]

Histopathological Analysis
Tissue Collection and Fixation: At the desired experimental endpoint, perfuse mice

transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde

(PFA). Dissect the brain and spinal cord and post-fix in 4% PFA.

Tissue Processing: Process the fixed tissues for paraffin embedding.

Sectioning: Cut 5-10 µm thick sections using a microtome.

Luxol Fast Blue (LFB) Staining for Myelin:

Deparaffinize and rehydrate sections to 95% ethanol.

Stain in Luxol Fast Blue solution overnight at 56°C.[6]

Rinse with 95% ethanol and then distilled water.

Differentiate in 0.05% lithium carbonate solution for 30 seconds, followed by 70% ethanol for

30 seconds.[6]

Repeat differentiation until gray matter is colorless and white matter is sharply defined.

Counterstain with Cresyl Violet solution for 30-40 seconds.[6]
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Dehydrate through graded alcohols and clear in xylene.

Mount with a resinous mounting medium.

Hematoxylin and Eosin (H&E) Staining for Inflammation:

Deparaffinize and rehydrate sections to distilled water.

Stain in Harris Hematoxylin for 3-5 minutes.[14]

Rinse in running tap water.

Differentiate in 0.3% acid alcohol.

"Blue" the sections in Scott's tap water substitute.

Counterstain with Eosin Y for 2 minutes.

Dehydrate through graded alcohols and clear in xylene.

Mount with a resinous mounting medium.
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Figure 1. Generalized workflow for EAE induction and subsequent histopathological analysis.
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PLP-Induced EAE (Primarily T-Cell Driven)
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Figure 2. Simplified T-cell signaling in PLP-induced EAE.
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MOG-Induced EAE (T-Cell and B-Cell Involvement)
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Figure 3. Key signaling events in MOG-induced EAE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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